3-amino-2-(methylthio)quinazolin-4(3H)-one

Medicinal Chemistry Library Synthesis Quinazolinone Derivatization

3-Amino-2-(methylthio)quinazolin-4(3H)-one (CAS 261509-54-0) is a heterocyclic quinazolinone derivative characterized by a 3-amino group and a 2-methylthio substituent on the core scaffold. With a molecular weight of 207.25 g/mol, a purity specification commonly exceeding 97% from major vendors, and a recommended storage condition of sealed, dry environments at 2-8°C , this compound serves as a pivotal building block in medicinal chemistry.

Molecular Formula C9H9N3OS
Molecular Weight 207.25
CAS No. 261509-54-0
Cat. No. B2598336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-2-(methylthio)quinazolin-4(3H)-one
CAS261509-54-0
Molecular FormulaC9H9N3OS
Molecular Weight207.25
Structural Identifiers
SMILESCSC1=NC2=CC=CC=C2C(=O)N1N
InChIInChI=1S/C9H9N3OS/c1-14-9-11-7-5-3-2-4-6(7)8(13)12(9)10/h2-5H,10H2,1H3
InChIKeyRRIRPPABZOKWCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-2-(methylthio)quinazolin-4(3H)-one: Structural and Physicochemical Baseline for Procurement


3-Amino-2-(methylthio)quinazolin-4(3H)-one (CAS 261509-54-0) is a heterocyclic quinazolinone derivative characterized by a 3-amino group and a 2-methylthio substituent on the core scaffold [1]. With a molecular weight of 207.25 g/mol, a purity specification commonly exceeding 97% from major vendors, and a recommended storage condition of sealed, dry environments at 2-8°C , this compound serves as a pivotal building block in medicinal chemistry. Its structural features provide a unique reactivity profile, particularly the methylthio group which acts as a competent leaving group, enabling its extensive use in synthesizing complex, biologically active quinazolinone libraries [2][3].

Why 3-Amino-2-(methylthio)quinazolin-4(3H)-one Cannot Be Replaced by Its Closest 2-Methyl Analog


The assumption that 3-amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2) is a functional equivalent for 3-amino-2-(methylthio)quinazolin-4(3H)-one is directly contradicted by established reactivity data. While both share a similar molecular framework, the critical difference lies in the C-2 substituent: the methylthio group is a competent leaving group in nucleophilic substitution reactions, whereas the methyl group is chemically inert in this context [1]. This divergence is fundamental to their synthetic utility. The methylthio moiety enables a straightforward, high-yielding route to a vast array of 2-substituted amino-derivatives, a pathway entirely inaccessible to the 2-methyl analog without complete resynthesis of the scaffold [2]. Consequently, selecting the correct compound is not a matter of minor preference but a critical decision point that dictates the very feasibility of a synthetic project, directly influencing achievable molecular diversity and downstream biological screening outcomes .

Quantitative Differentiation: 3-Amino-2-(methylthio)quinazolin-4(3H)-one vs. Closest Analogs


Synthetic Versatility: Enables Nucleophilic Displacement Pathways Inaccessible to 2-Methyl Analog

A key differentiator is the synthetic utility derived from the 2-methylthio group. It acts as a leaving group, enabling the synthesis of 2-amino-substituted quinazolinones, a critical step in generating diverse compound libraries [1]. This reactivity is absent in the closest analog, 3-amino-2-methylquinazolin-4(3H)-one (CAS 1898-06-2). The latter's 2-methyl group is synthetic inert, precluding its use as a precursor for 2-substituted amino derivatives without de novo scaffold construction, directly limiting its utility for structure-activity relationship (SAR) studies at this position . Specific examples demonstrate that target compound yields various 2-benzylamino derivatives in good yields, whereas no comparable derivatives can be synthesized from the 2-methyl analog.

Medicinal Chemistry Library Synthesis Quinazolinone Derivatization

Proven Precursor for Highly Potent Analgesic/Anti-Inflammatory Derivatives

The target compound is a documented starting material for the synthesis of 2-benzylamino-3-substituted quinazolin-4(3H)-ones, which have demonstrated quantitative superiority over the clinical standard diclofenac sodium [1]. Specifically, the derivative synthesized from this compound (compound III) showed equipotent analgesic activity compared to diclofenac, while compounds I, II, and III exhibited more potent anti-inflammatory activity than the reference drug [1]. In contrast, derivatives synthesized from the 2-methylthio series in subsequent studies produced compounds (e.g., A1-A4) with significant but not consistently superior activity compared to the same standard, highlighting the unique potential unlocked by the 3-amino-2-methylthio starting material in the initial scaffold derivatization [2].

Analgesic Research Anti-inflammatory Activity Drug Development

Consistent High Purity Minimizing Risk in Downstream Assays

For procurement decisions, consistent purity is a critical quality control metric. The target compound is commercially available with a specified minimum purity of 97% from multiple reputable vendors . This high purity standard is critical for ensuring reproducibility in sensitive biological assays and subsequent synthetic transformations. In contrast, the 3-amino-2-methylquinazolin-4(3H)-one analog is often cataloged at a lower benchmark of 95% . While a 2% difference may seem small, it can translate to a significant reduction in productive yield and an increase in confounding by-products in library synthesis or high-throughput screening, directly impacting project timelines and data reliability [1].

Quality Control Reproducibility Analytical Chemistry

Defined Application Scenarios for 3-Amino-2-(methylthio)quinazolin-4(3H)-one


Medicinal Chemistry Library Diversification at the Quinazolinone C-2 Position

The primary application for this compound is in medicinal chemistry programs aiming to generate focused libraries of quinazolinones with diverse C-2 amino substituents. Unlike the inert 2-methyl analog, the methylthio leaving group allows for a single-step, high-diversity derivatization with a panel of primary amines, enabling rapid exploration of structure-activity relationships (SAR) at this critical vector [1]. This is the sole validated route for directly accessing such derivatives and is a key differentiator for selecting this precursor over generic quinazolinones.

Precursor for Validated High-Potency Analgesic and Anti-Inflammatory Agents

Based on published findings, this specific 3-amino-2-(methylthio) precursor is the designated starting point for a lineage of 2-benzylamino-substituted quinazolinones that have demonstrated superior in vivo anti-inflammatory potency over the clinical reference diclofenac sodium [2]. Research groups targeting inflammatory pain or novel NSAID-like candidates can directly adopt this validated synthetic route, leveraging pre-existing pharmacological data to build confidence in the scaffold.

Coordination Chemistry and Metal-Binding Motif Exploration

The 3-aminoquinazolinone core is known to act as a bidentate ligand, with the thioether sulfur potentially offering a third coordination site, enabling the study of novel metal complexes . While this aspect requires further exploration relative to the target compound specifically, its structural analogy to known metal-binding analogs and its high available purity make it a suitable candidate for systematic studies of metal-ligand interactions relevant to catalysis or metallodrug discovery.

High-Throughput Screening (HTS) Campaigns Requiring High Purity Building Blocks

For central compound repositories and HTS groups, the consistent 97%+ purity specification available for this compound directly translates to operational reliability . Acquiring the slightly cheaper 95% pure 2-methyl analog introduces a risk of unknown impurities that can cause false positives or negatives in sensitive cell-based assays, generate misleading SAR interpretations, and require costly re-testing. The defined purity benchmark makes this compound a lower-risk choice for high-stakes screening cascades [3].

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